Benzene, 1-(1-phenylethenyl)-4-(trifluoromethyl)-
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Overview
Description
Benzene, 1-(1-phenylethenyl)-4-(trifluoromethyl)- is an organic compound with a complex structure that includes a benzene ring substituted with a phenylethenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1-phenylethenyl)-4-(trifluoromethyl)- typically involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. One common method involves the Friedel-Crafts alkylation of benzene with 1-phenylethenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluoromethyl group can be introduced through a subsequent reaction using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Benzene, 1-(1-phenylethenyl)-4-(trifluoromethyl)-.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(1-phenylethenyl)-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the phenylethenyl group to a phenylethyl group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogenating agents, nitrating agents, sulfonating agents, typically under controlled temperatures and pressures.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Phenylethyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
Benzene, 1-(1-phenylethenyl)-4-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Benzene, 1-(1-phenylethenyl)-4-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylethenyl group can participate in π-π interactions with aromatic residues in proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of specific biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-(1-phenylethenyl)-3-(trifluoromethyl)
- Benzene, 1-(1-phenylethenyl)-2-(trifluoromethyl)
- Benzene, 1-(1-phenylethenyl)-4-(methyl)
Uniqueness
Benzene, 1-(1-phenylethenyl)-4-(trifluoromethyl)- is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group at the para position relative to the phenylethenyl group can enhance the compound’s electron-withdrawing properties, affecting its interactions with other molecules and its overall stability.
This detailed article provides a comprehensive overview of Benzene, 1-(1-phenylethenyl)-4-(trifluoromethyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
345-88-0 |
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Molecular Formula |
C15H11F3 |
Molecular Weight |
248.24 g/mol |
IUPAC Name |
1-(1-phenylethenyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H11F3/c1-11(12-5-3-2-4-6-12)13-7-9-14(10-8-13)15(16,17)18/h2-10H,1H2 |
InChI Key |
GAOPEAYFZYECSK-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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